Trifluoromethoxyethene
Description
Trifluoromethoxyethene (CF₃OCH=CH₂) is a fluorinated olefin characterized by a trifluoromethoxy (-OCF₃) substituent attached to an ethene backbone. This compound is of significant interest in organic and medicinal chemistry due to the unique electronic and steric properties imparted by the trifluoromethoxy group. The -OCF₃ group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the adjacent double bond, making the compound reactive in cycloaddition and polymerization reactions . Its synthesis often involves fluorination strategies, such as chlorine-fluorine exchange or oxidation of difluorocarbene intermediates, as highlighted in recent methodologies .
The trifluoromethoxy group is increasingly employed in pharmaceuticals and agrochemicals to improve metabolic stability and bioavailability, mirroring trends in trifluoromethylation chemistry . However, the synthetic challenges associated with introducing -OCF₃ (e.g., reagent instability, harsh reaction conditions) distinguish it from other fluorinated groups .
Properties
Molecular Formula |
C3H3F3O |
|---|---|
Molecular Weight |
112.05 g/mol |
IUPAC Name |
trifluoromethoxyethene |
InChI |
InChI=1S/C3H3F3O/c1-2-7-3(4,5)6/h2H,1H2 |
InChI Key |
FPDZOFFZSWSOSL-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethoxyethene typically involves the introduction of the trifluoromethoxy group into an ethene derivative. One common method is the reaction of ethene with trifluoromethoxylating reagents under controlled conditions. For instance, the use of tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) as an OCF3-transfer reagent has been reported .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the volatile and reactive nature of the trifluoromethoxy group. The process may include steps such as oxidative desulfurization-fluorination of xanthates using N-haloimides as oxidants and complex pyridine-HF as the fluorine atom source .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethoxyethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethoxy-containing epoxides.
Reduction: Reduction reactions can yield trifluoromethoxyethane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Trifluoromethoxyepoxide.
Reduction: Trifluoromethoxyethane.
Substitution: Various substituted ethene derivatives.
Scientific Research Applications
Trifluoromethoxyethene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique electrochemical properties.
Mechanism of Action
The mechanism by which trifluoromethoxyethene exerts its effects is primarily through its strong electron-withdrawing trifluoromethoxy group. This group influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. The compound can modulate molecular pathways by interacting with enzymes and receptors, thereby altering their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trifluoromethoxyethene is part of a broader class of fluorinated ethenes. Below, we compare its properties, reactivity, and applications with structurally related compounds, including trifluoromethyl ethene (CF₃CH=CH₂) , difluoromethoxyethene (CF₂HOCH=CH₂) , and methoxyethene (CH₃OCH=CH₂) .
Electronic and Steric Effects
The -OCF₃ group in this compound exerts a stronger electron-withdrawing effect (-I effect) than -CF₃ or -OCH₃ due to the combined electronegativity of oxygen and fluorine. This results in:
- Higher polarization of the double bond, enhancing reactivity toward nucleophiles.
- Reduced electron density at the β-carbon compared to CF₃CH=CH₂ or CH₃OCH=CH₂, as confirmed by computational studies .
Thermal and Chemical Stability
- Thermal Stability : this compound decomposes at ~150°C, lower than CF₃CH=CH₂ (~200°C), due to weaker C-O bonds in the -OCF₃ group .
- Hydrolytic Stability : The -OCF₃ group is more resistant to hydrolysis than -OCH₃ but less stable than -CF₃ under acidic conditions .
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
